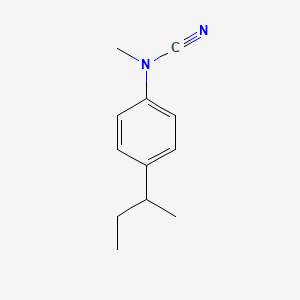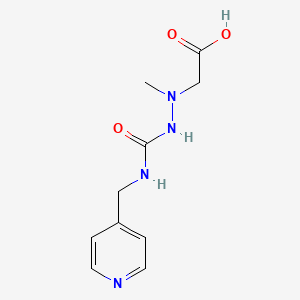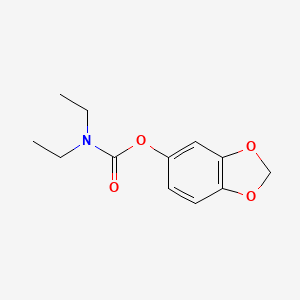
5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methoxypyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridin-3-ylmethanamine, is synthesized through the reaction of 6-methoxypyridine with formaldehyde and ammonia.
Cyclization to Form Pyrazole Ring: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Methoxypyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(6-Methoxypyridin-3-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is explored for use in organic electronics and as a building block for functional materials.
Mecanismo De Acción
The mechanism of action of 5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridin-3-ylmethanamine: A precursor in the synthesis of 5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Another compound with a similar methoxypyridine moiety.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrazole and methoxypyridine rings. This dual functionality enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-2-6(5-11-9)7-4-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) |
Clave InChI |
ROENUZYKBZDJAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[(5-Methylthiophen-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B8488402.png)

![tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)



![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)

